molecular formula C20H24N2O5 B13731587 Carbazole, 9-(3-dimethylaminopropyl)-1-methoxy-, oxalate CAS No. 41734-76-3

Carbazole, 9-(3-dimethylaminopropyl)-1-methoxy-, oxalate

Cat. No.: B13731587
CAS No.: 41734-76-3
M. Wt: 372.4 g/mol
InChI Key: XQABLDBORQXLQH-UHFFFAOYSA-N
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Description

Carbazole, 9-(3-dimethylaminopropyl)-1-methoxy-, oxalate is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives have gained significant attention due to their diverse applications in optoelectronics, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbazole, 9-(3-dimethylaminopropyl)-1-methoxy-, oxalate typically involves the functionalization of the carbazole core. One common method includes the alkylation of carbazole with 3-dimethylaminopropyl chloride, followed by methoxylation . The oxalate salt is then formed by reacting the resulting compound with oxalic acid. The reaction conditions often involve the use of solvents like acetone or dichloromethane and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of industrial reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Carbazole, 9-(3-dimethylaminopropyl)-1-methoxy-, oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acetone, silver oxide.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Various nucleophiles in polar solvents.

Major Products Formed

    Oxidation: 9,9′-bicarbazyl, tricarbazyl.

    Reduction: Reduced carbazole derivatives.

    Substitution: Substituted carbazole derivatives.

Mechanism of Action

The mechanism of action of Carbazole, 9-(3-dimethylaminopropyl)-1-methoxy-, oxalate involves its interaction with specific molecular targets. In biological systems, it may interact with cellular components, leading to changes in cellular functions. The exact molecular pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbazole, 9-(3-dimethylaminopropyl)-1-methoxy-, oxalate is unique due to the presence of both the dimethylaminopropyl and methoxy groups, which confer distinct chemical and physical properties.

Properties

CAS No.

41734-76-3

Molecular Formula

C20H24N2O5

Molecular Weight

372.4 g/mol

IUPAC Name

2-hydroxy-2-oxoacetate;3-(1-methoxycarbazol-9-yl)propyl-dimethylazanium

InChI

InChI=1S/C18H22N2O.C2H2O4/c1-19(2)12-7-13-20-16-10-5-4-8-14(16)15-9-6-11-17(21-3)18(15)20;3-1(4)2(5)6/h4-6,8-11H,7,12-13H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

XQABLDBORQXLQH-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCCN1C2=CC=CC=C2C3=C1C(=CC=C3)OC.C(=O)(C(=O)[O-])O

Origin of Product

United States

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